molecular formula C17H14ClFN2O2S2 B2808958 2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896608-56-3

2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2808958
CAS No.: 896608-56-3
M. Wt: 396.88
InChI Key: DTVWUOXSJVVNGG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a thiazole ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Antimicrobial Agents: Investigated for antibacterial and antifungal properties.

    Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of the sulfonamide group.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of thiazole derivatives is often related to their interaction with biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact mechanism of action for “2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is not specified in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, thioamide, and 2-chloroethylamine.

    Formation of Thiazole Ring: The thiazole ring is typically formed via a Hantzsch thiazole synthesis, where 4-fluorobenzaldehyde reacts with thioamide under acidic conditions.

    Ethyl Chain Introduction: The 2-chloroethylamine is then introduced to the thiazole ring through a nucleophilic substitution reaction.

    Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached via a sulfonyl chloride intermediate, reacting with the amine group on the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This includes:

    Batch Reactors: For controlled synthesis of the thiazole ring.

    Continuous Flow Reactors: For efficient nucleophilic substitution and sulfonamide formation.

    Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
  • 2-chloro-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
  • 2-chloro-N-(2-(2-(4-nitrophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the 4-fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
  • Thiazole Ring : The thiazole ring provides a rigid structure that can enhance binding specificity to biological targets.

Properties

IUPAC Name

2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-15-3-1-2-4-16(15)25(22,23)20-10-9-14-11-24-17(21-14)12-5-7-13(19)8-6-12/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVWUOXSJVVNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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